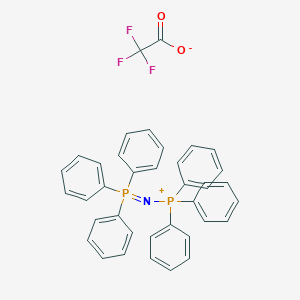

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate” is a complex chemical compound used in diverse scientific research . This compound possesses unique properties that make it valuable for studies involving catalysis, organic synthesis, and material science.

Molecular Structure Analysis

The molecular formula of the compound is C36H30NP2.C2F3O2 . The exact molecular structure is not provided in the search results.科学的研究の応用

Use as a Pharmaceutical and Chemical Intermediate

Field

Pharmaceutical and Chemical Industry

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” is used as an intermediate in the pharmaceutical and chemical industries .

Method of Application

The specific methods of application can vary widely depending on the particular synthesis or process being carried out. As an intermediate, it would be used in a stepwise manner in the synthesis of a final product.

Results or Outcomes

The outcomes would depend on the specific synthesis or process. As an intermediate, its successful use would contribute to the successful synthesis of the final product.

Use in Synthetic and Kinetic Studies

Field

Chemistry

Application

The bis(triphenylphosphine)iminium cation has been used extensively as the counter ion in synthetic and kinetic studies .

Method of Application

Its salts are commonly very soluble and dissociate well in a number of aprotic solvents , thus allowing more homogeneous reactions and facilitating the study of their kinetics .

Results or Outcomes

The use of this compound has facilitated the study of reaction kinetics in aprotic solvents .

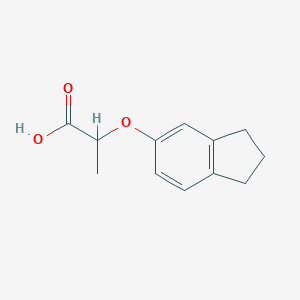

Use in Cascade Reactions

Field

Organic Chemistry

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant in cascade reactions for the enantioselective synthesis of indane derivatives .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of indane derivatives .

Results or Outcomes

The use of this compound has facilitated the synthesis of indane derivatives .

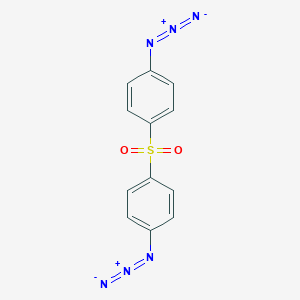

Use in Azide-Alkyne Cycloaddition

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used in the Cu (i)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of tetrazolo [1,5-a]pyridines and alkynes .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of tetrazolo [1,5-a]pyridines and alkynes .

Results or Outcomes

The use of this compound has facilitated the synthesis of tetrazolo [1,5-a]pyridines and alkynes .

Use in Synthesis of 1,2-Dioxanes

Application

“Bis(triphenylphosphine)iminium trifluoroacetate” has been used as a reactant for the synthesis of 1,2-dioxanes with antitrypanosomal activity .

Method of Application

This compound is used as a reactant in a stepwise manner in the synthesis of 1,2-dioxanes .

Results or Outcomes

The use of this compound has facilitated the synthesis of 1,2-dioxanes with antitrypanosomal activity .

Safety And Hazards

特性

IUPAC Name |

2,2,2-trifluoroacetate;triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.C2HF3O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;3-2(4,5)1(6)7/h1-30H;(H,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLHFNFVQBXEPE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F3NO2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600070 |

Source

|

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium 2,2,2-trifluoroacetate | |

CAS RN |

116405-43-7 |

Source

|

| Record name | Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)